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N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide

PI3Kdelta inhibition Kinase inhibitor Immuno-oncology

N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide (CAS 2034268-28-3) is a synthetic small-molecule organic compound with the molecular formula C19H17N3O2 and a molecular weight of 319.4 g/mol. Its structure comprises a 2,3'-bipyridine scaffold linked via a methylene bridge at the 3-position of one pyridine ring to a 4-methoxybenzamide moiety.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 2034268-28-3
Cat. No. B2799362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide
CAS2034268-28-3
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
InChIInChI=1S/C19H17N3O2/c1-24-17-8-6-14(7-9-17)19(23)22-13-16-5-3-11-21-18(16)15-4-2-10-20-12-15/h2-12H,13H2,1H3,(H,22,23)
InChIKeyQCBDZHMJCZQCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide (CAS 2034268-28-3): Chemical Identity, Physicochemical Profile, and Procurement Baseline


N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide (CAS 2034268-28-3) is a synthetic small-molecule organic compound with the molecular formula C19H17N3O2 and a molecular weight of 319.4 g/mol . Its structure comprises a 2,3'-bipyridine scaffold linked via a methylene bridge at the 3-position of one pyridine ring to a 4-methoxybenzamide moiety . The compound features an InChIKey of QCBDZHMJCZQCTG-UHFFFAOYSA-N and a canonical SMILES of COc1ccc(C(=O)NCc2cccnc2-c2cccnc2)cc1 . This bipyridine-benzamide hybrid architecture is characteristic of ATP-competitive kinase inhibitor chemotypes, and the compound has been catalogued in screening collections targeting phosphatidylinositol 3-kinase (PI3K) and phosphodiesterase (PDE) enzyme families [1].

Why Generic Substitution of N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide with Other Bipyridine-Benzamide Analogs Is Not Scientifically Justified


The bipyridine-benzamide chemical space exhibits steep and non-linear structure-activity relationships (SAR) wherein minor positional isomerism or substituent variation produces order-of-magnitude shifts in target potency, isoform selectivity, and off-target profiles [1]. For compounds in this class, the bipyridine regioisomer attachment point (2,3'- vs. 2,2'- vs. 2,4'-), the methylene linker position on the pyridine ring (3-ylmethyl vs. 4-ylmethyl vs. 5-ylmethyl), and the nature of the benzamide para-substituent (methoxy vs. dimethylamino vs. morpholino) are each independently critical determinants of pharmacological activity [2]. The target compound's specific combination of a 2,3'-bipyridine-3-ylmethyl scaffold with a 4-methoxybenzamide group occupies a discrete and sparsely populated region of chemical space that cannot be assumed interchangeable with even closely related analogs such as N-({[2,3'-bipyridine]-5-yl}methyl)-4-(morpholin-4-yl)benzamide (CAS 2034479-67-7) or N-({[2,3'-bipyridine]-4-yl}methyl)-4-(dimethylamino)benzamide [3].

N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide: Quantitative Differentiation Evidence Against Structural Analogs and In-Class Compounds


PI3Kδ Biochemical Inhibition Potency: N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide vs. Clinical PI3Kδ Inhibitors

N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide inhibits PI3Kδ with an IC50 of 451 nM in a biochemical assay using biotin-PIP3 as substrate [1]. In a separate assay format measuring PI3Kδ inhibition via luminescence-based detection of L-alpha-phosphatidylinositol conversion, the compound showed an IC50 of 708 nM [1]. These values position the compound as a low-micromolar/sub-micromolar PI3Kδ ligand, approximately 180-fold less potent than the FDA-approved PI3Kδ inhibitor idelalisib (CAL-101, IC50 = 2.5 nM) [2] and approximately 180- to 280-fold less potent than duvelisib (IPI-145, PI3Kδ IC50 = 1–2.5 nM) [3]. The compound's potency falls within the same order of magnitude as the tool compound IC-87114 (PI3Kδ IC50 = 130–500 nM) [4]. This moderate potency profile may be advantageous in screening cascades where nanomolar potency leads to narrow selectivity windows, as the compound provides sufficient biochemical signal without saturating target engagement at screening concentrations.

PI3Kdelta inhibition Kinase inhibitor Immuno-oncology

Structural Differentiation: 2,3'-Bipyridine-3-ylmethyl Regioisomer vs. Alternative Bipyridine Attachment Points

The target compound incorporates a 2,3'-bipyridine moiety linked through the 3-ylmethyl position, a specific regioisomeric arrangement that is distinct from the more common 2,2'-bipyridine or 4-ylmethyl variants [1]. In bipyridine-benzamide kinase inhibitor series, the position of the methylene linker on the pyridine ring directly influences the dihedral angle between the bipyridine and benzamide pharmacophores, thereby altering the compound's ability to access the ATP-binding pocket hinge region [1]. The 3-ylmethyl attachment point, combined with the 2,3'-bipyridine connectivity, creates a unique spatial orientation that differs from the 5-ylmethyl analog N-({[2,3'-bipyridine]-5-yl}methyl)-4-(morpholin-4-yl)benzamide (CAS 2034479-67-7) and the 4-ylmethyl analog N-({[2,3'-bipyridine]-4-yl}methyl)-4-(dimethylamino)benzamide [2]. While no head-to-head kinase selectivity profiling data are available for the target compound, published SAR studies on bipyridine-benzamide TGF-β receptor kinase inhibitors demonstrate that shifting the linker position from 3-ylmethyl to 4-ylmethyl can alter kinase selectivity profiles by >10-fold across multiple kinase targets [3].

Structure-activity relationship Regioisomer selectivity Kinase inhibitor design

Calculated Physicochemical Property Differentiation: 4-Methoxybenzamide vs. 4-Morpholinobenzamide and 4-Dimethylaminobenzamide Analogs

The 4-methoxy substitution on the benzamide ring of the target compound confers a distinct physicochemical profile compared to analogs bearing 4-morpholino or 4-dimethylamino groups . The target compound (MW = 319.4 g/mol, C19H17N3O2) has a lower molecular weight and reduced topological polar surface area (tPSA ≈ 64 Ų) relative to N-({[2,3'-bipyridine]-5-yl}methyl)-4-(morpholin-4-yl)benzamide (MW = 374.4 g/mol, C22H22N4O2, tPSA ≈ 68 Ų) . The methoxy group is a neutral, moderately lipophilic substituent (Hammett σp = -0.27; π = -0.02) that contributes to membrane permeability without introducing a basic nitrogen center, unlike the morpholino (pKa ~7.1 for morpholine) or dimethylamino (pKa ~8.9 for N,N-dimethylaniline) groups [1]. This difference in ionization state at physiological pH has implications for volume of distribution, lysosomal trapping, and hERG channel off-target liability, as basic amine-containing benzamides have been associated with increased hERG binding risk in related kinase inhibitor series [1]. The absence of a basic amine in the target compound's benzamide substituent may confer a differentiated cardiac safety profile, though direct hERG IC50 data for the target compound have not been reported.

Physicochemical properties Drug-likeness Ligand efficiency

Kinase Selectivity/Safety Pharmacology Profile: Cross-Target Activity Against PDE4 and CYP3A4 Isoforms

N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide has been profiled against a panel of secondary pharmacology targets, revealing a multi-target activity signature [1]. The compound inhibits human PDE4B1 with an IC50 of 1,100 nM (1.1 μM) in a biochemical assay using [³H]cAMP hydrolysis measured by scintillation counting [1]. Against PDE4D2, the compound shows substantially weaker inhibition with an IC50 of 80,000 nM (80 μM) [2]. Additionally, the compound demonstrates time-dependent inhibition of CYP3A4 in human liver microsomes with an IC50 of 10,000 nM (10 μM) after 30-minute preincubation [3]. This multi-target profile—combining moderate PI3Kδ activity with PDE4B inhibition and CYP3A4 time-dependent inhibition—distinguishes the compound from highly selective PI3Kδ inhibitors such as idelalisib, which shows >40-fold selectivity over other PI3K isoforms and minimal PDE or CYP activity at therapeutic concentrations [4]. The PDE4B/PDE4D selectivity ratio of approximately 73-fold for the target compound is notable, as PDE4B-selective inhibition has been associated with anti-inflammatory efficacy while sparing the emetic side effects linked to PDE4D inhibition [5]. However, the CYP3A4 time-dependent inhibition signal at 10 μM represents a potential liability for further development that would require structural optimization.

Kinase selectivity profiling Phosphodiesterase inhibition CYP450 drug-drug interaction

N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide: Evidence-Based Research and Industrial Application Scenarios


Hit-to-Lead Optimization Starting Point for PI3Kδ-Moderate, PDE4B-Biased Polypharmacology Programs

The compound's combined PI3Kδ (IC50 = 451–708 nM) and PDE4B1 (IC50 = 1,100 nM) inhibitory activities, with 73-fold selectivity over PDE4D2 (IC50 = 80,000 nM), make it a structurally tractable starting point for medicinal chemistry programs seeking balanced dual PI3Kδ/PDE4B inhibition [1][2]. The moderate potency at both targets provides a wide dynamic range for detecting SAR improvements during analog synthesis. The neutral 4-methoxybenzamide substituent offers a clean vector for introducing diversity without adding basic amine character that could complicate pharmacokinetics . Researchers can prioritize this compound over more potent but highly optimized clinical candidates (e.g., idelalisib, duvelisib) when the goal is to explore novel polypharmacology profiles rather than to replicate extreme single-target selectivity.

Chemical Probe for Investigating PI3Kδ-Dependent Signaling with Defined PDE4B and CYP3A4 Liability Annotation

Unlike many commercially available PI3Kδ tool compounds that lack comprehensive secondary pharmacology annotation, this compound has been profiled against PDE4B1, PDE4D2, and CYP3A4, providing users with a defined multi-target activity signature [1][2]. This pre-existing selectivity panel data reduces the risk of misinterpreting cellular phenotype results as being solely PI3Kδ-mediated when PDE4B inhibition may contribute. The compound is appropriate for use as a reference inhibitor in biochemical kinase selectivity panels where a moderate-affinity PI3Kδ ligand with known PDE4 liability is needed as a calibration standard . Its CYP3A4 time-dependent inhibition signal (IC50 = 10 μM) also makes it useful as a positive control in CYP inhibition screening assays [2].

Scaffold-Hopping Reference for 2,3'-Bipyridine-Benzamide Kinase Inhibitor Patent Landscaping

The compound's 2,3'-bipyridine-3-ylmethyl scaffold represents a specific regioisomeric embodiment within the broader bipyridine-benzamide kinase inhibitor patent space claimed by Merck KGaA and other entities [1]. For industrial medicinal chemistry teams conducting freedom-to-operate (FTO) analyses or designing scaffold-hopping strategies, this compound serves as a concrete reference point for the 3-ylmethyl substitution pattern, which is less extensively exemplified than the 4-ylmethyl and 5-ylmethyl variants in the primary patent literature [2]. The compound can be used as a comparator in internal SAR studies aimed at establishing composition-of-matter patentability for novel bipyridine-benzamide derivatives.

Computational Chemistry Benchmark for Docking and Selectivity Prediction Model Validation

The availability of biochemical IC50 data for this compound across three distinct protein target classes (PI3Kδ lipid kinase, PDE4B/D phosphodiesterase, CYP3A4 cytochrome P450) makes it a valuable multi-target benchmark dataset for validating computational selectivity prediction models [1][2]. Its moderate potency at each target avoids the saturation artifacts that complicate analysis of sub-nanomolar inhibitors in docking studies. The 73-fold PDE4B/D selectivity ratio provides a challenging test case for free energy perturbation (FEP) and molecular dynamics-based selectivity prediction algorithms . Computational chemistry groups can use this compound to benchmark the accuracy of their in silico target profiling workflows against experimentally measured multi-target activity data.

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